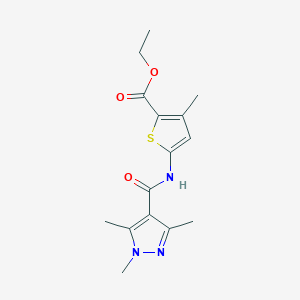
ethyl 3-methyl-5-(1,3,5-trimethyl-1H-pyrazole-4-carboxamido)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-methyl-5-(1,3,5-trimethyl-1H-pyrazole-4-carboxamido)thiophene-2-carboxylate is a complex organic compound featuring a thiophene ring substituted with a pyrazole moiety and an ethyl ester group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-methylthiophene-2-carboxylic acid and 1,3,5-trimethyl-1H-pyrazole-4-carboxamide.
Reaction Steps: The carboxylic acid group of 3-methylthiophene-2-carboxylic acid is activated and then coupled with the amine group of 1,3,5-trimethyl-1H-pyrazole-4-carboxamide.
Ethyl Ester Formation: The resulting carboxylic acid is then esterified using ethanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods:
Batch Process: The compound is synthesized in batches, with careful control of reaction conditions to ensure purity and yield.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final product.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced to form a variety of derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at various positions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Using nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Sulfoxides and Sulfones: Resulting from the oxidation of the thiophene ring.
Reduced Pyrazoles: Resulting from the reduction of the pyrazole ring.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems, which are important in pharmaceuticals and materials science. Biology: Medicine: The compound and its derivatives are being explored for their therapeutic potential, including anti-inflammatory and anticancer properties. Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism by which ethyl 3-methyl-5-(1,3,5-trimethyl-1H-pyrazole-4-carboxamido)thiophene-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The pyrazole and thiophene rings can interact with enzymes and receptors, modulating their activity and leading to biological effects.
Comparison with Similar Compounds
Ethyl 3-methylthiophene-2-carboxylate: Lacks the pyrazole moiety.
1,3,5-Trimethyl-1H-pyrazole-4-carboxamide: Lacks the thiophene ring.
Ethyl 3-methyl-5-(pyrazole-4-carboxamido)thiophene-2-carboxylate: Similar structure but without the trimethyl groups on the pyrazole ring.
Uniqueness: The presence of the trimethyl groups on the pyrazole ring and the specific substitution pattern on the thiophene ring make this compound unique, potentially leading to different biological and chemical properties compared to its analogs.
This comprehensive overview highlights the importance of ethyl 3-methyl-5-(1,3,5-trimethyl-1H-pyrazole-4-carboxamido)thiophene-2-carboxylate in various scientific and industrial applications
Properties
IUPAC Name |
ethyl 3-methyl-5-[(1,3,5-trimethylpyrazole-4-carbonyl)amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-6-21-15(20)13-8(2)7-11(22-13)16-14(19)12-9(3)17-18(5)10(12)4/h7H,6H2,1-5H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKJEYPDFTYKIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)C2=C(N(N=C2C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(6-bromopyridin-3-yl)sulfonyl]-3-methanesulfonyl-4-methylbenzamide](/img/structure/B2412735.png)
![2-(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-ylsulfanyl)-benzoic acid](/img/structure/B2412736.png)
![5-(4-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2412737.png)
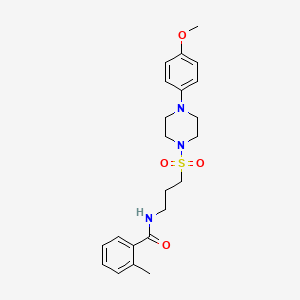
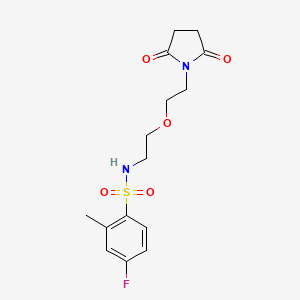
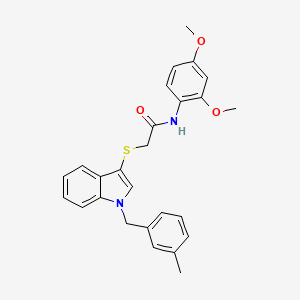
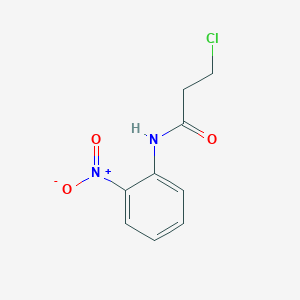
![4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-3-methylbenzamide](/img/structure/B2412746.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-2,2-dimethylpropanamide](/img/structure/B2412748.png)

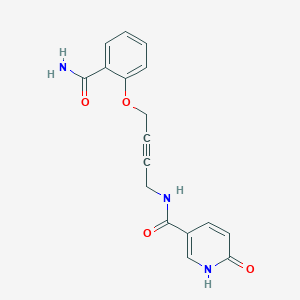
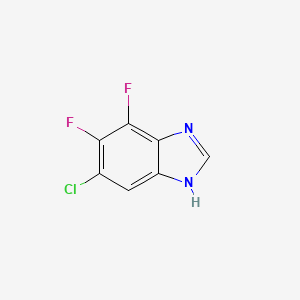

![N-(2-{6-[(cyanomethyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-4-methylbenzene-1-sulfonamide](/img/structure/B2412756.png)
